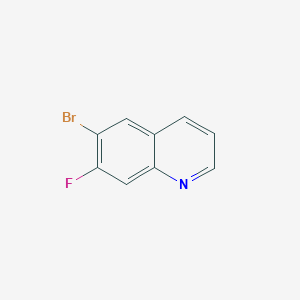

6-Bromo-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIKQQLFQMNCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561532 | |

| Record name | 6-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-52-5 | |

| Record name | 6-Bromo-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of 6-Bromo-7-fluoroquinoline

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 127827-52-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, core applications, and detailed safety protocols. The guide is structured to deliver not just data, but also field-proven insights into the causality behind its utility and handling, ensuring a blend of technical accuracy and practical expertise.

This compound is a halogenated derivative of quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and bromine atoms at the 6- and 7-positions, respectively, significantly enhances the molecule's utility as a synthetic intermediate.

The fluorine atom is a well-established bioisostere for a hydrogen atom but offers profound changes in electronic properties, metabolic stability, and binding interactions of the final compound. The bromo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups. This dual-functionality makes this compound a highly valuable precursor in the synthesis of complex molecules, particularly within the renowned class of fluoroquinolone antibiotics, which are known to be effective against a broad spectrum of bacteria.[1][2] These antibiotics typically exert their therapeutic effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[3][4][5]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and synthesis.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 127827-52-5 | [6] |

| Molecular Formula | C₉H₅BrFN | [6][7] |

| Molecular Weight | 226.05 g/mol | [6] |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)F)Br | [7] |

| InChI Key | IFIKQQLFQMNCRN-UHFFFAOYSA-N | [6][7] |

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [6] |

| Boiling Point | 295.7 ± 20.0 °C at 760 mmHg | [6][8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6][9] |

Synthesis and Reactivity Insights

While specific, detailed syntheses for this compound are proprietary or sparsely published, a plausible and efficient synthetic route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. The choice of this pathway is dictated by the commercial availability of starting materials and the reaction's reliability for constructing the quinoline core.

Proposed Synthetic Workflow

The synthesis logically begins with a suitably substituted aniline, in this case, 4-bromo-3-fluoroaniline. This precursor contains the necessary halogen substituents in the correct orientation.

Caption: Proposed Gould-Jacobs synthesis pathway for this compound.

Experimental Rationale:

-

Condensation: The reaction of 4-bromo-3-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME) is a standard nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of EMME. This step is typically performed under mild heating to drive the reaction to completion.

-

Thermal Cyclization: The resulting intermediate is cyclized at high temperatures (~250 °C). A high-boiling solvent like diphenyl ether is crucial to provide the necessary thermal energy for the intramolecular electrophilic aromatic substitution to occur, forming the quinoline ring system.

-

Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated by heating. This sequence removes the carboxyl group at the 3-position, which is a remnant of the malonate reagent.

-

Chlorination and Reduction: The resulting 4-quinolone is converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, a selective reductive dechlorination, often using catalytic hydrogenation (H₂ over Pd/C), yields the target molecule, this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for building more complex, high-value molecules.

Core of Novel Fluoroquinolone Antibiotics

The primary application is in the synthesis of new fluoroquinolone antibiotics.[1][3][5] The 7-fluoro substituent is a common feature in many potent antibiotics of this class. The bromine at the 6-position provides a strategic point for modification. Using modern cross-coupling chemistry, researchers can replace the bromine with various side chains to modulate the drug's properties, such as:

-

Spectrum of Activity: Targeting different bacterial species, including resistant strains.[4]

-

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Safety Profile: Reducing potential side effects.

Caption: Mechanism of action for fluoroquinolone antibiotics targeting bacterial DNA gyrase.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a building block for novel pesticides.[8] The quinoline core is present in some fungicides and insecticides. The bromo- and fluoro-substituents can be used to fine-tune the activity, environmental persistence, and selectivity of the final agrochemical product.

Safety, Handling, and Storage Protocols

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and GHS Classification

-

Pictogram: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

This protocol is designed as a self-validating system to minimize exposure risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[10]

-

Body Protection: Wear a flame-resistant lab coat and impervious clothing. Ensure closed-toe shoes are worn.[10]

-

-

Procedural Handling:

-

Storage:

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Keep away from sources of ignition and incompatible materials like strong oxidizing agents.

-

-

Emergency Procedures:

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation occurs.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its carefully positioned halogen atoms provide a combination of inherent biological relevance (from the fluorine) and synthetic flexibility (from the bromine). For drug development professionals and agrochemical scientists, mastering the chemistry and handling of this intermediate opens doors to creating novel, effective, and potentially life-changing molecules. Its continued application in the synthesis of next-generation antibiotics and targeted pesticides underscores its importance in addressing global health and food security challenges.

References

-

This compound CAS 127827-52-5. BIOSYNCE. [Link]

-

6-Bromo-7-fluoroisoquinoline. ChemBK. [Link]

-

CAS No : 1258833-80-5 | Product Name : 6-Bromo-7-fluoroisoquinoline. Pharmaffiliates. [Link]

-

6-Bromo-5,7-difluoroquinoline. PubChem. [Link]

-

6-bromo-7-fluoroisoquinoline. Appretech Scientific Limited. [Link]

-

Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]

-

This compound (C9H5BrFN). PubChemLite. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health (NIH). [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. [Link]

-

FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. TMP Universal Journal of Medical Research and Surgical Techniques. [Link]

-

Quinolone antibiotics. National Institutes of Health (NIH). [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. National Institutes of Health (NIH). [Link]

Sources

- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 6. This compound | 127827-52-5 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 8. biosynce.com [biosynce.com]

- 9. This compound - CAS:127827-52-5 - Sunway Pharm Ltd [3wpharm.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromo-7-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts specific electronic and steric properties that are pivotal in its application as a versatile building block for novel molecular entities. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of this compound in Modern Chemistry

The quinoline scaffold is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. The strategic placement of bromo and fluoro substituents on the quinoline core, as seen in this compound, offers a powerful tool for modulating molecular properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile elaboration of the quinoline core.

The dual halogenation in this compound presents a unique combination of electronic effects. The electron-withdrawing nature of both halogens can impact the pKa of the quinoline nitrogen, influencing its behavior in physiological environments. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for the rational design of novel drug candidates and advanced materials. This guide aims to provide a deep dive into these properties, underpinned by a strong foundation of experimental methodology and scientific rationale.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its successful application. The following section details the known and predicted properties of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Structure | ||

| IUPAC Name | This compound | |

| CAS Number | 127827-52-5 | [2] |

| Molecular Formula | C₉H₅BrFN | [2][3] |

| Molecular Weight | 226.05 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥96% |

Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | No experimental data available. Estimated based on related compounds (e.g., 7-Bromo-6-fluoro-4-methoxyquinoline: 139-141 °C) to be in the range of 100-150 °C. | |

| Boiling Point | 295.7 °C at 760 mmHg | [2] |

| Density | 1.6 g/cm³ (Predicted) | [2] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in alcohols. Poorly soluble in water. | [4] |

| pKa | No experimental data available. The presence of two electron-withdrawing halogens is expected to decrease the basicity of the quinoline nitrogen, resulting in a pKa lower than that of quinoline (4.9). |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating, providing researchers with robust methodologies for determining the key physicochemical properties of this compound and related compounds.

Melting Point Determination: The Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the solid in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating ramp (5-10 °C/min) can be used to quickly determine an approximate melting range.

-

Precise Determination: For an accurate measurement, start heating at a temperature approximately 10-15 °C below the expected melting point.

-

Heating Rate: Employ a slow heating rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Assessment: Kinetic and Thermodynamic Approaches

Rationale: Solubility is a critical parameter in drug discovery, influencing bioavailability and formulation development.[5] Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers a more definitive equilibrium value.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Assay Plate Setup: In a 96-well plate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity (optical density) of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result Expression: The determined concentration represents the thermodynamic solubility in that specific solvent.

Diagram: Solubility Determination Pathways

Caption: Kinetic vs. Thermodynamic Solubility.

pKa Determination: Potentiometric Titration

Rationale: The pKa value is crucial for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the first and second derivatives of the titration curve. The equivalence point, corresponding to the pKa, is identified as the maximum of the first derivative or the zero crossing of the second derivative.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the quinoline ring will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns, influenced by the positions of the bromo and fluoro substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (¹JCF, ²JCF, etc.). The carbon attached to fluorine will appear as a doublet.

Expected ¹⁹F NMR Spectral Features: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound will appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[6][7] The two peaks will be separated by 2 m/z units and have nearly equal intensities. Common fragmentation pathways for quinolines involve the loss of HCN and cleavage of the benzene ring.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a molecule of considerable potential, bridging the gap between fundamental chemical synthesis and applied sciences. Its well-defined, albeit not fully experimentally characterized, physicochemical properties make it an attractive starting point for the development of novel pharmaceuticals and functional materials. The strategic positioning of its halogen atoms provides a dual advantage: the fluorine for tuning biological and material properties, and the bromine for facile synthetic diversification.

The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the properties of this and other novel heterocyclic compounds. By adhering to these rigorous methodologies, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of discovery and innovation. It is our hope that this technical guide will serve as an invaluable resource, empowering researchers to unlock the full potential of this compound and its derivatives.

References

-

Rusu, A.; Peberdy, J. C.; Venter, H. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC, 2022. Available from: [Link]

-

BIOSYNCE. This compound CAS 127827-52-5. Available from: [Link]

-

ResearchGate. Physicochemical properties of the fluoroquinolones studied in this manuscript. Available from: [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

-

ResearchGate. FTIR spectrum of quinoline derivative. Available from: [Link]

-

ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available from: [Link]

-

hrcak. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Available from: [Link]

-

ResearchGate. Physicochemical properties of the new fluoroquinolones. Available from: [Link]

-

ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

-

Digital Archive. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Available from: [Link]

-

Semantic Scholar. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available from: [Link]

-

ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Available from: [Link]

-

ChemBK. 6-Bromo-7-fluoroisoquinoline. Available from: [Link]

-

ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available from: [Link]

-

Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available from: [Link]

-

PubMed Central. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available from: [Link]

-

PubMed Central. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

-

ICCVAM. Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

nanodata. D4.3 Procedure for solubility testing of NM suspension. Available from: [Link]

-

ResearchGate. The shematic display of investigated fluoroquinolone salt structures... Available from: [Link]

-

PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

PubMed. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. Available from: [Link]

-

PubMed Central. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Available from: [Link]

-

PubMed. The fluorinated quinolones. Available from: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available from: [Link]

-

NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

SpectraBase. Quinoline, hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

-

CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

PubMed Central. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available from: [Link]

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. echemi.com [echemi.com]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of a Halogenated Quinoline

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline: A Core Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds of profound therapeutic importance. From the pioneering antimalarial quinine to the modern synthetic antibacterial agents, this heterocyclic system is a cornerstone of drug design. Within this class, this compound emerges not as an end-product, but as a critical and highly strategic starting material. Its true value lies in its precisely arranged functional groups—a bromine atom and a fluorine atom on the benzo ring—which provide medicinal chemists with the reactive handles necessary to construct complex and potent pharmaceutical agents.

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore its synthesis, reactivity, and pivotal role in the development of fluoroquinolone antibiotics. We will delve into the mechanistic reasoning behind its synthesis and application, offering the field-proven insights required by researchers and drug development professionals to effectively leverage this versatile chemical entity.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in a laboratory setting. The data for this compound, summarized below, dictates its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [3] |

| CAS Number | 127827-52-5 | [4] |

| Appearance | Solid | |

| Boiling Point | 295.7 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| InChI Key | IFIKQQLFQMNCRN-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)Br | [2] |

Safety and Handling: A Mandate for Caution

This compound is classified as a hazardous substance, and its handling demands strict adherence to safety protocols.[1] It is harmful if swallowed or inhaled and causes significant skin and eye irritation.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling Precautions: Work should be conducted exclusively in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[4] Avoid the formation of dust and aerosols during handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

The Fluoroquinolone Connection: Mechanism of Action

The primary application driving the demand for this compound is its role as a precursor to the fluoroquinolone class of antibiotics.[5][6] These drugs are broad-spectrum synthetic agents prized for their efficacy against both Gram-positive and Gram-negative bacteria.[6][7] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and bacterial DNA, fluoroquinolones introduce double-strand breaks into the chromosome, leading to a rapid cessation of cellular processes and ultimately, bacterial cell death.[9] The C-7 substituent, which is introduced via the fluorine on the this compound core, plays a crucial role in determining the potency and spectrum of activity of the final antibiotic.[8]

Synthesis: Constructing the Core Scaffold

The synthesis of the this compound core is a multi-step process that relies on classical heterocyclic chemistry, often beginning with a suitably substituted aniline. The following protocol outlines a representative and robust pathway, explaining the rationale behind each key transformation.

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Gould-Jacobs Approach

This protocol is based on the well-established Gould-Jacobs reaction, a reliable method for quinoline synthesis.

Step 1: Condensation to form Diethyl ((4-bromo-3-fluorophenyl)amino)methylenemalonate

-

Rationale: This initial step creates the key acyclic precursor by reacting the starting aniline with a malonate derivative. This builds the carbon framework necessary for the subsequent cyclization.

-

Procedure:

-

In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-bromo-3-fluoroaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and toluene (as solvent).

-

Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting crude product is often a solid or viscous oil and can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

-

Step 2: Thermal Cyclization to form Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Rationale: This is the critical ring-forming step. High temperature is required to drive the intramolecular electrophilic aromatic substitution, where the enamine system attacks the benzene ring to form the heterocyclic core. A high-boiling, inert solvent like Dowtherm A is used to achieve the necessary temperatures safely.

-

Procedure:

-

Add Dowtherm A (diphenyl ether) to a separate flask and preheat it to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add the product from Step 1 to the hot Dowtherm A with vigorous stirring. The addition should be controlled to manage the evolution of ethanol.

-

Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

-

Cool the reaction mixture to below 100 °C and dilute it with hexane or petroleum ether to precipitate the product.

-

Filter the solid product, wash thoroughly with hexane to remove the Dowtherm A, and dry under vacuum.

-

Step 3: Saponification and Decarboxylation to yield 6-Bromo-7-fluoroquinolin-4-ol

-

Rationale: The ester group at the 3-position is now removed. Saponification (hydrolysis under basic conditions) converts the ester to a carboxylate, which is then readily removed as CO₂ upon heating in an acidic medium.

-

Procedure:

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves and the hydrolysis is complete (typically 2-4 hours).

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The carboxylic acid intermediate will precipitate.

-

Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture, filter the resulting solid product, wash with water, and dry.

-

Step 4: Dehydroxylation to this compound

-

Rationale: The final step is to remove the 4-hydroxy group. A common method is to convert it to a better leaving group (a chloro group) using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation.[10]

-

Procedure:

-

Carefully add phosphorus oxychloride (POCl₃) to the 6-bromo-7-fluoroquinolin-4-ol from Step 3.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and pour it cautiously onto crushed ice.

-

Neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product (6-bromo-4-chloro-7-fluoroquinoline) with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate.

-

The intermediate chloro-quinoline can then be reduced to the final product, this compound, using a standard catalytic hydrogenation (e.g., H₂, Pd/C) or other reductive methods.

-

Application in Fluoroquinolone Synthesis

The strategic placement of the fluorine atom at the C-7 position is the molecule's most important feature for drug synthesis. This fluorine is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of various amine-containing side chains, which is a defining feature of many potent fluoroquinolone antibiotics.[8][9]

Diagram of a Core Application Pathway

Caption: Role of this compound as a key intermediate.

The bromine at C-6 provides another synthetic handle. While less reactive than the C-7 fluorine in SₙAr reactions, it is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of carbon-based substituents to further modulate the biological activity, solubility, and pharmacokinetic properties of the final drug molecule. This dual functionality makes this compound an exceptionally powerful building block for creating diverse chemical libraries for drug screening.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (doublets, doublets of doublets) would be complex due to proton-proton and proton-fluorine coupling, but would ultimately be diagnostic for the substitution pattern.

-

¹³C NMR: The carbon spectrum would display nine distinct signals, with the chemical shifts influenced by the attached halogens. Carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) would be clearly visible for the carbons near the fluorine atom.

-

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the classic isotopic signature of a compound containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single sharp peak on multiple systems (e.g., reverse-phase with different mobile phases) provides strong evidence of high purity.

Conclusion

This compound is a testament to the principle that in chemical synthesis, the starting materials are as important as the final product. Its value is derived from its carefully engineered structure, which provides two distinct and versatile reactive sites. This allows for controlled, stepwise functionalization, making it an indispensable intermediate in the multi-step synthesis of advanced fluoroquinolone antibiotics and other complex therapeutic agents. For researchers in drug discovery and development, a mastery of the properties, synthesis, and reactivity of this core building block is essential for innovating the next generation of life-saving medicines.

References

-

BIOSYNCE. (n.d.). This compound CAS 127827-52-5. Available at: [Link]

-

ChemBK. (n.d.). 6-Bromo-7-fluoroisoquinoline. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-Bromo-7-fluoroisoquinoline. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H5BrFN). Available at: [Link]

-

Appretech Scientific Limited. (n.d.). 6-bromo-7-fluoroisoquinoline. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. Available at: [Link]

-

ChemWhat. (n.d.). 6-Bromo-7-fluoro-isoquinoline - Free SDS search. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]

- Al-Hiari, Y. et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.

-

Wang, W. et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

National Institutes of Health (NIH). (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available at: [Link]

-

National Institutes of Health (NIH). (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Available at: [Link]

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Available at: [Link]

-

MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available at: [Link]

-

TMP Universal. (2023). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. Available at: [Link]

-

PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Available at: [Link]

-

National Institutes of Health (NIH). (2017). Quinolone antibiotics. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 3. appretech.com [appretech.com]

- 4. biosynce.com [biosynce.com]

- 5. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 8. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 9. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The introduction of bromine and fluorine atoms into the quinoline ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the development of novel pharmaceuticals.

This document offers a detailed, field-proven perspective on a plausible synthetic route, thorough characterization methodologies, and the underlying scientific principles, designed to empower researchers in their synthetic and drug development endeavors.

I. Strategic Approach to Synthesis: The Skraup Reaction

The synthesis of the quinoline core has been a subject of extensive research for over a century, with several named reactions developed for its construction, including the Combes, Friedländer, and Gould-Jacobs reactions.[2][3][4] For the specific synthesis of this compound, the Skraup synthesis presents a direct and historically validated approach.[5][6] This reaction facilitates the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

The logical starting material for the synthesis of this compound via the Skraup reaction is 4-bromo-3-fluoroaniline . The bromine and fluorine substituents on the aniline ring are carried through the reaction to yield the desired 6,7-disubstituted quinoline.

It is crucial to recognize that the presence of electron-withdrawing groups, such as halogens, on the aniline ring can deactivate it towards electrophilic substitution, potentially necessitating more forcing reaction conditions compared to the synthesis of unsubstituted quinoline.[7]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

II. Detailed Experimental Protocol

This protocol is adapted from established procedures for the Skraup synthesis, with modifications to account for the potentially reduced reactivity of the halogenated aniline starting material.[7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-bromo-3-fluoroaniline | 190.01 | 100 | 19.0 g |

| Glycerol | 92.09 | 300 | 27.6 g (22 mL) |

| Concentrated Sulfuric Acid | 98.08 | - | ~40 mL |

| Ferrous sulfate heptahydrate | 278.01 | - | ~1.0 g |

| Nitrobenzene (or alternative) | 123.11 | ~50 | ~5 mL |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. Slowly and with cooling, add 4-bromo-3-fluoroaniline to the mixture, followed by ferrous sulfate heptahydrate, which helps to moderate the reaction.[5]

-

Addition of Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.

-

Reaction Execution: Heat the mixture cautiously in an oil bath. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for 4-6 hours. The reaction temperature will likely need to be in the range of 130-160°C.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation of Crude Product: Perform steam distillation to isolate the crude this compound. The product will co-distill with any unreacted nitrobenzene and aniline.

-

Purification:

-

Extraction: Extract the distillate with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the organic extracts with dilute acid to remove any residual aniline, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by either recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[8][9]

-

III. Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | dd | J ≈ 4.4, 1.6 | H-2 |

| ~8.20 | d | J ≈ 8.8 | H-4 |

| ~8.10 | d | J ≈ 7.2 | H-5 |

| ~7.80 | d | J ≈ 8.8 | H-8 |

| ~7.45 | dd | J ≈ 8.8, 4.4 | H-3 |

Note: These are predicted chemical shifts and coupling constants based on known data for related quinoline structures. Actual values may vary. The presence of the fluorine atom at position 7 will likely introduce additional long-range couplings to the protons on the quinoline ring, which may result in more complex splitting patterns than depicted.

| Chemical Shift (δ, ppm) | Assignment |

| ~157 (d, J_CF ≈ 250 Hz) | C-7 |

| ~151 | C-2 |

| ~148 | C-8a |

| ~136 | C-4 |

| ~130 | C-5 |

| ~129 | C-4a |

| ~122 (d, J_CF ≈ 20 Hz) | C-8 |

| ~121 | C-3 |

| ~118 (d, J_CF ≈ 5 Hz) | C-6 |

| ~115 (d, J_CF ≈ 20 Hz) | C-5a |

Note: The carbon directly attached to the fluorine atom (C-7) will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.[10]

B. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of this compound.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Predicted Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of HCN and subsequent fragmentation of the benzene ring. The presence of the halogen atoms may also lead to the loss of Br· and F· radicals.

C. Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

IV. Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom at the 7-position is a common feature in many fluoroquinolone antibiotics, where it is known to enhance antibacterial activity.

V. Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. By leveraging the classical Skraup synthesis and employing modern analytical techniques, researchers can confidently produce and validate this important heterocyclic building block. The detailed protocol and predicted characterization data herein serve as a valuable resource for scientists engaged in the discovery and development of novel quinoline-based therapeutic agents.

VI. References

-

1H- and 13C-NMR Study of Some 6,7-Dihaloquinolone Nucleosides and Their Derivatives. Magnetic Resonance in Chemistry. 1998.

-

The Skraup Synthesis of Quinolines. Organic Reactions.

-

Skraup reaction - Wikipedia.

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

-

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

-

Gould–Jacobs reaction - Wikipedia.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

-

A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.

-

Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC.

-

How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.

-

Combes quinoline synthesis - Wikipedia.

-

Combes Quinoline Synthesis PDF - Scribd.

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PubMed Central.

-

Recrystallization and Crystallization.

-

5 Combination of 1H and 13C NMR Spectroscopy.

-

6-Chloro-7-fluoroquinolin-3-ol | 1520434-34-7 - ChemScene.

-

Ethane, 1-bromo-2-fluoro- - the NIST WebBook.

-

7-Bromo-6-fluoroquinolin-4-ol | 1443378-59-3 - Roomstayer.

-

7-bromo-6-fluoroisoquinoline - Appretech Scientific Limited.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals.

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

-

Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers.

-

Bromo pattern in Mass Spectrometry - YouTube.

-

Purification by Recrystallization - CUNY.

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.

-

7-Bromo-5-fluoro-6-methoxyquinoxaline | C9H6BrFN2O | CID 59286227 - PubChem.

-

Mass spectra of fluorocarbons.

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate.

-

This compound-3-carboxylic acid|BLD Pharm.

-

Column chromatography - Columbia University.

-

Mass Spectrometry of Heterocyclic Compounds. - DTIC.

-

How to recrystallize an oily compound after column chromatography ? | ResearchGate.

-

column chromatography & purification of organic compounds - YouTube.

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI.

-

Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem.

-

Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed.

Sources

- 1. This compound | 127827-52-5 [sigmaaldrich.com]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. 7-Bromo-6-fluoro-3-methyl-quinoline | C10H7BrFN | CID 162381901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. columbia.edu [columbia.edu]

- 10. 1H- and 13C-NMR Study of Some 6,7-Dihaloquinolone Nucleosides and Their Derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-7-fluoroquinoline

Introduction

6-Bromo-7-fluoroquinoline is a key heterocyclic scaffold of significant interest to researchers and professionals in drug development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers versatile handles for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, including their metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of the primary starting materials and core synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies and Key Starting Materials

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing robust pathways to this bicyclic system. For the synthesis of this compound, the selection of the starting material is dictated by the desired substitution pattern on the final molecule. The most logical and strategically sound precursor is 4-bromo-3-fluoroaniline . This commercially available starting material possesses the requisite bromine and fluorine atoms in the correct positions relative to the amino group, which will ultimately direct the regiochemistry of the quinoline ring formation.

Two classical and highly effective methods for the synthesis of the quinoline core from anilines are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. Both pathways offer reliable access to the quinoline scaffold and are amenable to a wide range of substituted anilines.

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2][3] This approach is particularly well-suited for the synthesis of 6-Bromo-7-fluoro-4-hydroxyquinoline, a direct precursor to this compound.

The reaction proceeds through a two-step sequence:

-

Condensation: 4-bromo-3-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate ethyl 3-((4-bromo-3-fluorophenyl)amino)acrylate.[2]

-

Thermal Cyclization: The intermediate acrylate is then subjected to high temperatures, typically in a high-boiling solvent such as diphenyl ether, to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system, yielding ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate.[3] Subsequent hydrolysis and decarboxylation can provide 6-bromo-7-fluoro-4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Condensation: In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

-

Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-260°C with stirring. The cyclization is typically complete within 30-60 minutes.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then further purified by recrystallization.

Causality in Experimental Choices:

-

The use of a slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the aniline starting material.

-

The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrocyclization. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.

The Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, starting from anilines and β-ketoesters.[4][5][6] This method offers flexibility in the substitution pattern at the 2-position of the quinoline ring.

The synthesis involves two key transformations:

-

Formation of a β-aminoacrylate: 4-bromo-3-fluoroaniline is condensed with a β-ketoester, such as ethyl acetoacetate, typically under acidic or neutral conditions at moderate temperatures. This favors the formation of the kinetic product, an enamine intermediate.[5]

-

Thermal Cyclization: The resulting β-aminoacrylate is then heated to high temperatures (around 250°C) to effect cyclization and form the corresponding 4-hydroxyquinoline.[5]

Experimental Protocol: Conrad-Limpach Synthesis of 6-Bromo-7-fluoro-4-hydroxy-2-methylquinoline

-

Condensation: Mix 4-bromo-3-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent) and heat at approximately 140°C for 1-2 hours. The water formed during the reaction can be removed azeotropically.

-

Cyclization: The crude enamine intermediate is added to a preheated high-boiling inert solvent, such as mineral oil or diphenyl ether, at around 250°C. The reaction is typically held at this temperature for a short period (15-30 minutes) to induce cyclization.

-

Isolation: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Trustworthiness of Protocols: These protocols are based on well-established and extensively documented named reactions in organic chemistry. The reaction conditions are generally robust and have been successfully applied to a wide variety of substituted anilines. The progress of each step can be reliably monitored using standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

| Synthetic Route | Key Reagents | Typical Yield Range for Analogues | Key Product |

| Gould-Jacobs | 4-bromo-3-fluoroaniline, Diethyl ethoxymethylenemalonate | 60-85% | 6-Bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | 4-bromo-3-fluoroaniline, Ethyl acetoacetate | 50-75% | 6-Bromo-7-fluoro-4-hydroxy-2-methylquinoline |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing the this compound core.

Caption: Gould-Jacobs reaction pathway for the synthesis of the this compound core.

Caption: Conrad-Limpach synthesis pathway for a substituted this compound.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with 4-bromo-3-fluoroaniline serving as the pivotal starting material. The Gould-Jacobs and Conrad-Limpach reactions provide reliable and versatile strategies for the construction of the quinoline core, offering access to precursors that can be further elaborated into a diverse range of functional molecules. The choice between these pathways may be influenced by the desired substitution at the 2- and 3-positions of the quinoline ring. A thorough understanding of these synthetic routes and the rationale behind the experimental choices is crucial for researchers and scientists engaged in the development of novel quinoline-based compounds.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948-952. Available at: [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

-

SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline: Sourcing, Specification, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Bromo-7-fluoroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into its commercial availability, supplier landscape, quality control benchmarks, and safe handling protocols. Furthermore, this document will explore its critical role as a building block in the synthesis of complex molecules, particularly within the realm of drug discovery, supported by practical insights and procedural outlines.

Introduction: The Significance of this compound

This compound (CAS No. 127827-52-5) is a substituted quinoline scaffold that has garnered significant interest from the scientific community. The quinoline core is a foundational structure in numerous biologically active compounds, and the specific halogenation pattern of this molecule—a bromine atom at the C6 position and a fluorine atom at the C7 position—offers a unique combination of reactivity and physicochemical properties.

The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. These attributes make this compound a valuable precursor for developing novel therapeutics, particularly in the class of fluoroquinolone antibiotics and anticancer agents.[1][2][3][4] Its strategic importance lies in its ability to act as a rigid core upon which diverse functionalities can be built, enabling the systematic exploration of structure-activity relationships (SAR).[1]

Key Chemical Properties

| Property | Value |

| CAS Number | 127827-52-5 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Physical Form | White to Yellow Solid |

| Boiling Point | ~295.7 °C at 760 mmHg[5] |

| InChI Key | IFIKQQLFQMNCRN-UHFFFAOYSA-N |

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of specialty chemical suppliers catering to research and development as well as bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity, lead time, and the availability of comprehensive analytical documentation.

Below is a comparative table of prominent suppliers. Please note that availability, pricing, and lead times are subject to change and should be verified directly with the vendors.

Table 1: Summary of Commercial Suppliers

| Supplier | Purity | Available Quantities | Typical Lead Time | Country of Origin |

| Sigma-Aldrich (Aldrich Partner) | 98% | Grams | Ships in ~10 days | US[6] |

| CP Lab Safety | 98% | 25 grams | 2-3 days | USA[7] |

| HANGZHOU LEAP CHEM CO., LTD. | Varies | Research & Bulk | ~5 days (Average) | CN[5] |

| ChemScene LLC (via Sigma-Aldrich) | 96% | Grams | Contact for availability | CN |

| Advanced ChemBlocks, Inc. | Varies | Inquire | Inquire | N/A |

| AAA-Chem | Varies | Inquire | Inquire | N/A[8] |

| ChemUniverse, Inc. | Varies | Inquire | Inquire | N/A[9] |

Procurement Workflow for Specialty Chemicals

The process of acquiring a key intermediate like this compound involves several critical steps, from initial supplier identification to final quality acceptance. The following workflow diagram illustrates a best-practice approach for research and development settings.

Quality Control and Specifications: Ensuring Experimental Integrity

For a building block in drug discovery, purity and structural confirmation are paramount. A trustworthy supplier will provide a comprehensive Certificate of Analysis (COA) with each batch. Researchers should treat this document as a baseline and are encouraged to perform independent verification.

Key Analytical Techniques for Quality Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most crucial technique for unambiguous structure confirmation. The ¹H NMR should show the characteristic aromatic proton signals, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the molecular weight of the compound (225/227 m/z for the bromine isotopes) and provides an initial assessment of purity by detecting trace impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a sample, typically expressed as a percentage area of the main peak. For a high-quality intermediate, a purity of >98% is often required.[6][7]

A self-validating protocol demands that the experimental results align with the data presented in the supplier's COA. Any significant discrepancy warrants a direct inquiry with the supplier's technical service department before the material is used in a synthetic sequence.

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[10]

Hazard Profile:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H332: Harmful if inhaled.[10]

-

H335: May cause respiratory irritation.[10]

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][11]

-

Handling: Avoid creating dust. Use non-sparking tools for transfers. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[5][10]

Application in Drug Development: A Versatile Synthetic Intermediate

The true value of this compound lies in its synthetic versatility. It serves as a key starting material for creating libraries of novel compounds for biological screening. The fluoroquinolone class of molecules, to which this compound belongs, is known to exert its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]

Example Synthetic Transformation: Suzuki Cross-Coupling

The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can be used to modulate the compound's biological activity, solubility, and pharmacokinetic properties.

Illustrative Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 127827-52-5 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. aaa-chem.com [aaa-chem.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Strategic Intermediate: A Technical Guide to 6-Bromo-7-fluoroquinoline in Modern Drug Discovery

For the discerning researcher in pharmaceutical and materials science, the selection of a chemical intermediate is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 6-bromo-7-fluoroquinoline has emerged as a cornerstone intermediate, particularly in the development of novel therapeutics. Its unique electronic and steric properties, conferred by the strategic placement of bromine and fluorine atoms, provide a versatile scaffold for constructing complex molecular architectures.

This guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to provide a field-proven perspective on its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to leverage this potent intermediate in your research endeavors.

Core Properties and Physicochemical Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127827-52-5 | [1] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 295.7 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥96% | |